7-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
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Overview
Description
7-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a heterocyclic compound that features a fused ring system combining a pyrazine ring with a tetrahydropyrrole ring The presence of a 4-chlorophenyl group attached to the pyrazine ring adds to its chemical complexity and potential for diverse reactivity
Preparation Methods
The synthesis of 7-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4-chloroaniline with 2,5-hexanedione in the presence of a catalyst such as α-amylase can yield the desired compound . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
7-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the pyrazine ring.
Substitution: The presence of the 4-chlorophenyl group allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles under appropriate conditions.
Cyclization: Intramolecular cyclization reactions can be employed to modify the fused ring system, potentially leading to new heterocyclic structures.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with palladium catalyst), and nucleophiles (e.g., amines, thiols). The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
7-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine has a wide range of applications in scientific research:
Chemistry: It serves as a valuable scaffold for the synthesis of novel heterocyclic compounds, which can be used in the development of new materials and catalysts.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a potential candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 7-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The specific pathways involved depend on the biological context and the particular target being studied.
Comparison with Similar Compounds
7-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine can be compared to other similar compounds, such as imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines . These compounds share a similar fused ring system but differ in the specific heteroatoms and substituents present. The uniqueness of this compound lies in its specific substitution pattern and the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties.
Similar Compounds
- Imidazo[1,2-a]pyridines
- Imidazo[1,2-a]pyrimidines
- Piperazine derivatives
Properties
IUPAC Name |
7-(4-chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2/c14-12-3-1-10(2-4-12)11-7-13-8-15-5-6-16(13)9-11/h1-4,7,9,15H,5-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSTJWIOXMAVLQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=C(C=C2CN1)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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